molecular formula C9H6N4O2 B1267218 Phthalimide, N-(azidomethyl)- CAS No. 26964-88-5

Phthalimide, N-(azidomethyl)-

Cat. No. B1267218
CAS RN: 26964-88-5
M. Wt: 202.17 g/mol
InChI Key: GYJLEUNDCSFOHT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Phthalimide, N-(azidomethyl)- is typically achieved by the reaction of phthalimide with sodium azide in the presence of a catalytic amount of copper sulfate. The reaction occurs under reflux conditions in dimethylformamide (DMF) and takes approximately five hours to complete.


Molecular Structure Analysis

Phthalimides are a privileged structural motif frequently found in natural products, pharmaceuticals, and organic materials . The most common strategy for their synthesis involves the condensation of phthalic acids/anhydrides with primary amines .


Chemical Reactions Analysis

Most of the reactions discussed in the review involve readily available starting materials, cheap catalysts, and are one-pot processes that are environmentally benign with operational simplicity . Interesting mechanisms of representative transformations have also been highlighted .


Physical And Chemical Properties Analysis

Phthalimide is the organic compound with the formula C6H4(CO)2NH. It is the imide derivative of phthalic anhydride. It is a sublimable white solid that is slightly soluble in water but more so upon the addition of base .

Scientific Research Applications

Construction of Phthalimide Core

Phthalimides are a privileged structural motif frequently found in natural products, pharmaceuticals, and organic materials . Phthalimide, N-(azidomethyl)-, can be used in the construction of the phthalimide core, which is a key component in many of these compounds .

Anti-inflammatory Applications

Phthalimide analogues have been extensively used in medicinal chemistry owing to their wide range of applications as anti-inflammatory agents . They have been synthesized as tumor necrosis factor-α (TNF-α) inhibitors .

Anti-convulsant Applications

Phthalimide analogues, including Phthalimide, N-(azidomethyl)-, have been used as anti-convulsant agents . Their unique chemical structure makes them effective in controlling seizures .

Analgesic Applications

Phthalimide, N-(azidomethyl)-, has also been used in the development of analgesics . Its unique properties make it a valuable component in the creation of pain-relieving medications .

Immunomodulatory Applications

Phthalimide analogues have been used for their immunomodulatory activities . They can modulate the immune response, making them useful in the treatment of various immune-related conditions .

Mechanism of Action

properties

IUPAC Name

2-(azidomethyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O2/c10-12-11-5-13-8(14)6-3-1-2-4-7(6)9(13)15/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJLEUNDCSFOHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00181464
Record name Phthalimide, N-(azidomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phthalimide, N-(azidomethyl)-

CAS RN

26964-88-5
Record name Phthalimide, N-(azidomethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026964885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phthalimide, N-(azidomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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